Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an α,β-unsaturated ester in the presence of a base, followed by cyclization to form the desired pyrrolopyridine structure . The reaction conditions often involve the use of solvents such as toluene or dichloromethane and catalysts like palladium or copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrrolopyridines, each with distinct chemical and physical properties .
Scientific Research Applications
Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has a wide range of scientific research applications:
Biology: It is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound has potential therapeutic applications, particularly in the design of anticancer and antimicrobial agents.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. In the case of receptor modulators, the compound can interact with receptor proteins, altering their conformation and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyridine derivatives, such as 1H-pyrrolo[2,3-b]pyridine and 2-methyl-1H-pyrrolo[2,3-b]pyridine.
Uniqueness
Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity compared to other pyrrolopyridine derivatives.
Properties
IUPAC Name |
methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)7-5-6-3-2-4-10-8(6)11-7/h2-4,7H,5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMJXQVDDZGJMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(N1)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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